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  • Product: 2-Chloro-7-methoxyquinoline-3-carboxylic acid
  • CAS: 155983-20-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid: A Comprehensive Guide

Executive Summary & Strategic Retrosynthesis The 2-chloroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical intermediate for the synthesis of kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Retrosynthesis

The 2-chloroquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical intermediate for the synthesis of kinase inhibitors, antibacterial agents, and voltage-gated sodium channel (NaV1.8) antagonists[1],[2]. The synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic acid requires precise control over regioselectivity and chemoselectivity to prevent unwanted hydrolysis or over-oxidation.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the causality behind the reagent selection, the mechanistic logic of the Vilsmeier-Haack cyclization, and the integration of In-Process Controls (IPCs) to ensure each step acts as a self-validating system.

The retrosynthetic strategy relies on a three-step sequence:

  • Acetylation of 3-methoxyaniline to form the corresponding acetanilide.

  • Vilsmeier-Haack Formylation/Cyclization (the Meth-Cohn quinoline synthesis) to construct the functionalized quinoline core[3],[4].

  • Chemoselective Silver-Catalyzed Oxidation of the resulting carbaldehyde to the target carboxylic acid[2],[5].

Mechanistic Rationale & Pathway Analysis

The Meth-Cohn Cyclization Logic

The core of this synthesis is the Meth-Cohn protocol, which constructs the pyridine ring in a single pot[4]. When N-(3-methoxyphenyl)acetamide is treated with the Vilsmeier reagent (formed in situ from POCl 3​ and DMF), the reaction proceeds via an electrophilic aromatic substitution (EAS).

Causality of Regioselectivity: The methoxy group at the meta-position of the starting aniline strongly directs the EAS. Cyclization can theoretically occur at the ortho or para positions relative to the methoxy group. However, the para position is significantly less sterically hindered, leading to the 7-methoxy isomer as the major thermodynamic and kinetic product, while the 5-methoxy isomer forms only as a minor byproduct[3].

Chemoselective Oxidation Causality

Oxidizing the 3-carbaldehyde to the 3-carboxylic acid presents a chemoselectivity challenge. Harsh oxidants (e.g., KMnO 4​ ) or prolonged heating in strong bases can cleave the quinoline ring or hydrolyze the sensitive 2-chloro group to a 2-oxo/2-hydroxy derivative[2]. To circumvent this, a mild Tollens'-type oxidation using Silver(I) oxide (generated in situ from AgNO 3​ and NaOH) is employed. This reagent selectively oxidizes the aldehyde at room temperature without displacing the 2-chloro substituent[5].

MechanisticPathway A N-(3-methoxyphenyl)acetamide + POCl3 / DMF B Vilsmeier Reagent (Chloroiminium ion) A->B 0 °C C Electrophilic Aromatic Substitution (Regioselective para to OMe) B->C 80 °C D Cyclization & Aromatization (Loss of H2O/HCl) C->D E 2-Chloro-7-methoxyquinoline- 3-carbaldehyde D->E Ice Quench

Figure 1: Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack cyclization.

Self-Validating Experimental Protocols

To ensure reproducibility, every workflow described below incorporates mandatory In-Process Controls (IPCs). Do not proceed to subsequent steps until the IPC criteria are met.

ExperimentalWorkflow S1 Step 1: Acetylation Reagents: Ac2O, DCM IPC: TLC (Hexane/EtOAc) S2 Step 2: Vilsmeier-Haack Cyclization Reagents: POCl3, DMF, 80°C IPC: LC-MS (m/z 222) S1->S2 S3 Step 3: Aldehyde Oxidation Reagents: AgNO3, NaOH, EtOH/H2O IPC: LC-MS (m/z 238) S2->S3 Product 2-Chloro-7-methoxyquinoline-3-carboxylic acid Target Compound Isolated via Acidification S3->Product

Figure 2: Step-by-step synthetic workflow with integrated in-process controls (IPCs).

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide
  • Reaction Setup: Dissolve 3-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetic anhydride (1.2 equiv) dropwise to manage the exothermic acetylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2-4 hours.

  • IPC Validation: Perform TLC (1:1 Hexane/EtOAc). The reaction is complete when the highly polar aniline spot is entirely consumed, replaced by a higher Rf​ amide spot.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the intermediate as a white/off-white solid.

Step 2: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Note: POCl 3​ is highly reactive and toxic. Perform entirely in a well-ventilated fume hood.

  • Vilsmeier Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl 3​ (7.0 equiv) dropwise. Causality: The formation of the chloroiminium ion is highly exothermic; temperature control prevents reagent degradation[4].

  • Substrate Addition: Add N-(3-methoxyphenyl)acetamide (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to 80 °C for 12-16 hours.

  • IPC Validation: Analyze via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass ( m/z 222[M+H] + )[3].

  • Quench & Purification: Pour the hot mixture carefully over crushed ice with vigorous stirring. The crude product will precipitate. Filter and wash with cold water. Recrystallize from ethyl acetate to separate the major 7-methoxy isomer from the minor 5-methoxy byproduct.

Step 3: Synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic acid
  • Reagent Preparation: Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 equiv) in ethanol. In a separate flask, prepare an oxidant solution by dissolving AgNO 3​ (1.6 equiv) and NaOH (5.0 equiv) in a 4:1 mixture of Ethanol/Water[5].

  • Oxidation: Add the dark Ag 2​ O suspension dropwise to the aldehyde solution at room temperature. Stir for 16 hours.

  • IPC Validation: Analyze via LC-MS. Confirm the total conversion of the aldehyde ( m/z 222) to the carboxylic acid ( m/z 238 [M+H] + )[2],[5].

  • Isolation: Filter the reaction mixture through a pad of Celite to remove silver residues. Concentrate the filtrate under reduced pressure to remove ethanol. Dilute with water, cool to 0 °C, and acidify with 1M HCl to pH ~1-2. The target carboxylic acid will precipitate as a solid. Filter, wash with water, and dry under high vacuum.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters for the synthesis, providing a benchmark for process chemists scaling this route.

StepReaction TypeTypical YieldReaction TimeKey IPC / Analytical MarkerPurification Method
1 Acetylation90–95%2–4 hTLC: Rf​ ~0.4 (1:1 Hex/EtOAc)Aqueous Workup
2 Vilsmeier-Haack50–70%12–16 hLC-MS: m/z 222 [M+H] + Recrystallization (EtOAc)
3 Silver Oxidation50–80%16 hLC-MS: m/z 238[M+H] + Acid-Base Extraction

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1 (1981): 1520-1530.

  • Vertex Pharmaceuticals Inc. "Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain." WIPO Patent WO2023211990A1 (2023).

  • Golub, A. G., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry 32.1 (2017): 17-26.

  • Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." National Center for Biotechnology Information (PMC) (2018).

Sources

Exploratory

Comprehensive Technical Guide on 2-Chloro-7-methoxyquinoline-3-carboxylic Acid: Properties, Synthesis, and Target Applications

Executive Summary As a Senior Application Scientist, I approach the synthesis and application of 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) not merely as a sequence of chemical reactions, but as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and application of 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of electron density and steric hindrance. This compound is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structural features—a reactive 2-chloro substituent, a hydrogen-bonding carboxylic acid, and an electron-donating 7-methoxy group—make it a critical node in the development of both oncology therapeutics (via Protein Kinase CK2 inhibition)[1] and non-opioid analgesics (via NaV1.8 channel modulation)[2].

This whitepaper provides an in-depth, self-validating framework for the physicochemical profiling, synthesis, and analytical validation of this vital building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and downstream formulation behavior. The data below synthesizes supplier standards and peer-reviewed characterizations[1][3].

PropertyValueCausality / Significance
Chemical Name 2-Chloro-7-methoxyquinoline-3-carboxylic acidCore heterocyclic scaffold for drug discovery.
CAS Number 155983-20-3[4]Unique identifier for regulatory tracking.
Molecular Formula C11H8ClNO3[5]Dictates mass spectrometric isotopic signatures.
Molecular Weight 237.64 g/mol [3]Low MW allows for extensive downstream derivatization.
SMILES O=C(C1=CC2=CC=C(OC)C=C2N=C1Cl)O[3][5]Computational docking and cheminformatics input.
Appearance White to pink powder[1][6]Pink hue indicates trace oxidation; white indicates high purity.
Melting Point 195 - 203 °C[1][7]High MP reflects strong intermolecular hydrogen bonding.
Storage Conditions Sealed, dry, under -20°C[3]Prevents premature hydrolysis of the 2-chloro group.

Biological Targets & Mechanistic Pathways

The architectural design of 2-chloro-7-methoxyquinoline-3-carboxylic acid allows it to act as a versatile pharmacophore for two distinct biological targets.

Protein Kinase CK2 Inhibition (Oncology)

CK2 is a pleiotropic, constitutively active kinase implicated in cancer cell survival and inflammation[1]. The 3-quinoline carboxylic acid scaffold acts as a potent ATP-competitive inhibitor.

  • Mechanistic Causality: The carboxylic acid moiety at C-3 forms critical, direct hydrogen bonds with the hinge region of the CK2 ATP-binding site. Simultaneously, the planar quinoline core engages in deep hydrophobic contacts within the binding pocket. The 7-methoxy group provides essential steric and electronic complementarity, locking the molecule into the active site and yielding IC50 values in the low micromolar range[1].

Voltage-Gated Sodium Channel NaV1.8 (Analgesia)

NaV1.8 is a primary target for pain management, but drug design is often hindered by species variation and poor pharmacokinetics[2][8].

  • Mechanistic Causality: Here, the compound acts as an advanced intermediate. The highly electrophilic C-2 position allows for the attachment of bulky, fluorinated azepane rings via Nucleophilic Aromatic Substitution (SNAr). These derivatized bicyclic heterocyclic amides block the NaV1.8 channel pore or allosterically modulate its gating mechanism, effectively halting nociceptive pain signaling[2][8].

MOA Target 2-Chloro-7-methoxyquinoline -3-carboxylic acid Hbond Hydrogen Bonding (Carboxylic Acid) Target->Hbond Direct Binding Hydrophobic Hydrophobic Contacts (Quinoline Core) Target->Hydrophobic Direct Binding SNAr SNAr Modification at C-2 Position Target->SNAr Derivatization CK2 Protein Kinase CK2 ATP-Binding Site Competition NaV18 NaV1.8 Channel Allosteric Modulation / Pore Blockade Hbond->CK2 Hydrophobic->CK2 SNAr->NaV18

Fig 1: Dual mechanistic pathways of 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

Synthetic Workflows & Derivatization Protocols

To ensure reproducibility, the following protocols emphasize the chemical causality behind each reagent choice.

Protocol A: Synthesis of the Core Scaffold

Step 1: Vilsmeier-Haack Formylation

  • Causality: The reaction of N-(3-methoxyphenyl)acetamide with POCl3 and DMF generates the highly electrophilic Vilsmeier reagent (chloromethyleneiminium ion). The strongly electron-donating methoxy group directs the electrophilic attack, which subsequently cyclizes with the acetamide nitrogen to form the 7-methoxyquinoline core. The 2-chloro substituent is derived directly from the POCl3 reagent during aromatization[9][10].

  • Result: Yields 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Mild Tollens-like Oxidation

  • Causality: Aggressive oxidants (e.g., KMnO4) will inevitably cleave the quinoline ring or over-oxidize the methoxy group. Therefore, a mild Tollens-like oxidation is employed. The aldehyde is treated with AgNO3 and NaOH in aqueous ethanol. The silver(I) ion selectively oxidizes the aldehyde to the carboxylate salt without affecting the sensitive 2-chloro group[1][11]. Subsequent acidification with 15% HCl precipitates the target carboxylic acid.

Protocol B: SNAr Derivatization for NaV1.8 Inhibitors

Step 1: Nucleophilic Aromatic Substitution

  • Causality: The C-2 position of the quinoline ring is highly electrophilic due to the adjacent nitrogen atom and the electron-withdrawing carboxylic acid at C-3. This allows for a facile SNAr reaction. Strict anhydrous conditions and a polar aprotic solvent (DMF) are critical to stabilize the Meisenheimer complex transition state and suppress competing hydrolysis[8].

  • Procedure: Dissolve 2-chloro-7-methoxyquinoline-3-carboxylic acid (1.0 g, 4.2 mmol) in N,N-dimethylformamide (20 mL). Add 4,4-difluoroazepane hydrochloride (0.85 g, 6.3 mmol) and potassium carbonate (2.3 g, 16.8 mmol). Heat the mixture under nitrogen at 70 °C for 12 hours[8].

  • Workup: Dilute with cold water to precipitate the 2-(4,4-difluoroazepan-1-yl)-7-methoxyquinoline-3-carboxylic acid intermediate[8].

Synthesis A 3-Methoxyaniline (Starting Material) B Acetylation (Ac2O/AcOH) A->B C N-(3-Methoxyphenyl) acetamide B->C D Vilsmeier-Haack (POCl3, DMF, 80°C) C->D E 2-Chloro-7-methoxyquinoline -3-carbaldehyde D->E F Oxidation (AgNO3, NaOH, EtOH) E->F G 2-Chloro-7-methoxyquinoline -3-carboxylic acid F->G H SNAr Substitution (4,4-Difluoroazepane) G->H I NaV1.8 Inhibitor Intermediate H->I

Fig 2: Synthesis workflow from 3-methoxyaniline to NaV1.8 inhibitor intermediates.

Analytical Validation & Self-Validating QC

To guarantee the trustworthiness of the synthesized compounds, every protocol must act as a self-validating system.

1. LC-MS Isotopic Validation: When analyzing the core scaffold via ESI-MS (Positive mode), the presence of the 2-chloro group provides an unequivocal, self-validating isotopic signature. The mass spectrum must display a distinct doublet at m/z 238 and 240 [11], representing the 35Cl and 37Cl isotopes in a precise 3:1 ratio. During the SNAr derivatization (Protocol B), this isotopic doublet will completely disappear, replaced by a single [M+H]+ peak corresponding to the azepane adduct. This binary shift serves as absolute proof of substitution.

2. NMR Structural Confirmation: 1H NMR (DMSO-d6) is required to confirm regiochemistry. The spectrum must exhibit:

  • A sharp singlet at δ 3.95 ppm (3H), confirming the intact 7-methoxy group[11].

  • A highly deshielded aromatic singlet around δ 8.86 ppm (1H), corresponding to the isolated C-4 proton[11].

  • A broad singlet at δ 13.55 ppm (1H), confirming the successful oxidation to the carboxylic acid[11].

Sources

Foundational

Physicochemical Profiling and Mass Characterization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 155983-20-3 Executive Summary In early-stage drug discovery, establishing the precise physicochemical identity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 155983-20-3

Executive Summary

In early-stage drug discovery, establishing the precise physicochemical identity of heterocyclic building blocks is paramount. Quinolines represent a highly privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities. Specifically, 2-Chloro-7-methoxyquinoline-3-carboxylic acid serves as a critical synthetic intermediate. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous deconstruction of the compound's molecular weight, exact mass properties, and the analytical frameworks required for empirical validation in the laboratory.

Stoichiometric and Isotopic Mass Fundamentals

The calculation of molecular weight is not merely an arithmetic exercise; it dictates the stoichiometric precision of downstream synthetic reactions and analytical calibrations.

  • Empirical Formula: The compound possesses the molecular formula C11H8ClNO3 ()[1].

  • Average Molecular Weight: Utilizing standard atomic weights yields an average molecular mass of 237.64 g/mol ()[2]. This value accounts for the natural isotopic distribution of all constituent elements, most notably the ~75.77% / 24.23% natural abundance ratio of ^35Cl and ^37Cl.

  • Monoisotopic Mass: For High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass—calculated using only the most abundant principal isotopes (^12C, ^1H, ^35Cl, ^14N, ^16O)—is exactly 237.01927 Da ()[3]. Distinguishing between the average molecular weight and the monoisotopic mass is critical when programming quadrupole mass filters to isolate the correct precursor ion.

Analytical Methodology: High-Resolution LC-MS Mass Verification

To establish a self-validating system for mass characterization, we employ a dual-mode Liquid Chromatography-Mass Spectrometry (LC-MS) workflow. The presence of both an acidic carboxylic acid and a basic quinoline nitrogen allows for orthogonal validation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-7-methoxyquinoline-3-carboxylic acid in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, promoting the ionization of the quinoline nitrogen in positive mode. Methanol ensures the complete solvation of the hydrophobic aromatic core, preventing sample precipitation in the autosampler.

  • Chromatographic Separation: Inject 2 µL of the analyte onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The non-polar C18 stationary phase effectively retains the planar aromatic system via hydrophobic interactions. This separates the target compound from highly polar synthetic impurities (e.g., unreacted salts) before introduction to the mass spectrometer, preventing ion suppression.

  • Electrospray Ionization (ESI): Operate the ESI source in alternating positive (ESI+) and negative (ESI-) modes.

    • Causality: The basic quinoline nitrogen readily accepts a proton to yield an [M+H]+ ion, while the carboxylic acid group readily deprotonates to yield an [M-H]- ion. This dual-mode approach prevents false negatives caused by ionization suppression in a single polarity.

  • Mass Detection & Isotopic Analysis: Scan the eluate using a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Causality: The mass spectrum must exhibit a characteristic ^35Cl/^37Cl isotopic signature. In ESI+ mode, the primary [M+H]+ peak at m/z 238.02 must be accompanied by an [M+H+2]+ peak at m/z 240.02 with approximately 32-33% relative abundance. This intrinsic isotopic ratio serves as a self-validating fingerprint for the mono-chlorinated species.

Quantitative Data Summary

The following table consolidates the essential physicochemical parameters and mass specifications required for analytical calibration.

ParameterValueReference / Standard
Chemical Name 2-Chloro-7-methoxyquinoline-3-carboxylic acidIUPAC Nomenclature
CAS Registry Number 155983-20-3Chemical Abstracts Service
Molecular Formula C11H8ClNO3Elemental Composition
Average Molecular Weight 237.64 g/mol Standard Atomic Weights
Monoisotopic Mass 237.01927 DaExact Mass Calculation
Predicted [M+H]+ (ESI+) 238.0265 m/zMass Spectrometry
Predicted[M-H]- (ESI-) 236.0120 m/zMass Spectrometry
Mechanistic Workflow Visualization

The diagram below illustrates the causal relationship between the molecule's structural features and its behavior under dual-mode electrospray ionization.

Ionization_Pathway Molecule 2-Chloro-7-methoxyquinoline -3-carboxylic acid MW: 237.64 g/mol ESI_Pos ESI Positive Mode (+H+) Molecule->ESI_Pos Formic Acid Addition ESI_Neg ESI Negative Mode (-H+) Molecule->ESI_Neg Basic Conditions Pos_Ion [M+H]+ Ion m/z 238.02 Protonated Quinoline N ESI_Pos->Pos_Ion Neg_Ion [M-H]- Ion m/z 236.01 Deprotonated Carboxyl ESI_Neg->Neg_Ion

Fig 1: Dual-mode electrospray ionization (ESI) pathway for mass validation of C11H8ClNO3.

References
  • Title: 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3) - PubChemLite Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the potential biological activities of a specific derivative, 2-Chloro-7-methoxyquinoline-3-carboxylic acid. This document delves into its synthesis, established role as a protein kinase CK2 inhibitor, and explores its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed experimental protocols, structure-activity relationship analyses, and discussions on its potential mechanisms of action are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Quinolines

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds form the core structure of many approved drugs and have been extensively investigated for their therapeutic potential in various disease areas.[3] The versatility of the quinoline ring system allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity.[3][4]

2-Chloro-7-methoxyquinoline-3-carboxylic acid is a synthetic quinoline derivative that has emerged as a compound of interest, primarily due to its inhibitory activity against protein kinase CK2, a crucial enzyme implicated in various cancers.[4] This guide will provide an in-depth exploration of the known and potential biological activities of this compound, offering a technical resource for its further investigation and development.

Synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

The synthesis of 2-Chloro-7-methoxyquinoline-3-carboxylic acid has been reported in the literature, typically involving a multi-step process. A common synthetic route starts from acetanilide, which undergoes a Vilsmeier-Haack reaction to form a 2-chloro-3-formylquinoline intermediate.[5] Subsequent oxidation of the formyl group yields the desired carboxylic acid.

A Representative Synthetic Scheme:

A general synthetic pathway is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and should be optimized for each specific synthesis.

Synthesis Acetanilide Acetanilide Intermediate 2-Chloro-3-formyl-7-methoxyquinoline Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier-Haack Reagent (DMF, POCl3) Final_Product 2-Chloro-7-methoxyquinoline-3-carboxylic acid Intermediate->Final_Product Oxidation Oxidation Oxidation (e.g., KMnO4 or CrO3)

Caption: A generalized synthetic workflow for 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

Anticancer Activity: A Focus on Protein Kinase CK2 Inhibition

The most well-documented biological activity of 2-Chloro-7-methoxyquinoline-3-carboxylic acid is its ability to inhibit protein kinase CK2.[4] CK2 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers and plays a critical role in promoting cell proliferation, survival, and suppressing apoptosis.[4]

Mechanism of Action: Targeting a Key Oncogenic Driver

Inhibition of CK2 by 2-Chloro-7-methoxyquinoline-3-carboxylic acid and its derivatives can disrupt multiple oncogenic signaling pathways. By blocking the catalytic activity of CK2, this compound can lead to a cascade of downstream effects, including:

  • Induction of Apoptosis: CK2 phosphorylates and inactivates several pro-apoptotic proteins. Inhibition of CK2 can restore the function of these proteins, leading to programmed cell death in cancer cells.

  • Cell Cycle Arrest: CK2 is involved in the regulation of cell cycle progression. Its inhibition can lead to arrest at various checkpoints, preventing cancer cells from dividing.

  • Inhibition of Angiogenesis: CK2 has been implicated in promoting the formation of new blood vessels, a process essential for tumor growth. Inhibiting CK2 can therefore suppress tumor angiogenesis.

  • Disruption of Cell Migration and Invasion: CK2 can phosphorylate proteins involved in cell adhesion and motility. By inhibiting CK2, the metastatic potential of cancer cells can be reduced.[3]

CK2_Pathway cluster_0 2-Chloro-7-methoxyquinoline-3-carboxylic acid cluster_1 Downstream Effects Inhibitor 2-Chloro-7-methoxyquinoline- 3-carboxylic acid CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits Apoptosis Apoptosis Induction CK2->Apoptosis Suppresses CellCycle Cell Cycle Arrest CK2->CellCycle Promotes Angiogenesis Angiogenesis Inhibition CK2->Angiogenesis Promotes Metastasis Metastasis Inhibition CK2->Metastasis Promotes

Caption: The inhibitory effect of 2-Chloro-7-methoxyquinoline-3-carboxylic acid on the CK2 signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into 96-well plates at a density of approximately 5.0 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[4][7]

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-7-methoxyquinoline-3-carboxylic acid in the appropriate cell culture medium. Replace the existing medium in the wells with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[6]

Potential Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory properties, suggesting that 2-Chloro-7-methoxyquinoline-3-carboxylic acid may also exhibit this activity.[1][5] The mechanism of anti-inflammatory action for many quinoline compounds involves the inhibition of pro-inflammatory enzymes and cytokines.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Chloro-7-methoxyquinoline-3-carboxylic acid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to the positive control to determine the inhibitory effect of the compound on NO production.

Potential Antimicrobial Activity

The quinoline scaffold is the backbone of several important antibacterial drugs, known as quinolones.[8] This suggests that 2-Chloro-7-methoxyquinoline-3-carboxylic acid could possess antimicrobial properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to match a 0.5 McFarland standard.[9][10]

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of 2-Chloro-7-methoxyquinoline-3-carboxylic acid and perform serial two-fold dilutions in a 96-well microtiter plate containing broth.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Potential as a DNA Minor Groove Binding Agent

In-silico studies of some quinoline-3-carboxylic acid derivatives have suggested that they may act as DNA minor groove binding agents. This interaction with DNA could be another mechanism contributing to their anticancer activity. Further experimental validation, such as fluorescence-based target studies, would be required to confirm this for 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.[4]

  • Position C2: Substitutions at the C2 position can significantly influence anticancer activity.[4][11]

  • Position C3: The carboxylic acid group at the C3 position is often crucial for the antibacterial activity of quinolones.[4]

  • Benzo Ring (Positions C5-C8): Modifications on the benzo portion of the quinoline ring, such as the methoxy group at C7 in the target compound, can modulate the compound's potency and pharmacokinetic properties.[4][11]

Proposed In Vivo Studies

To further evaluate the therapeutic potential of 2-Chloro-7-methoxyquinoline-3-carboxylic acid, in vivo studies are essential. A potential in vivo study to assess its anticancer efficacy could involve a xenograft model.

Proposed In Vivo Anticancer Study Design:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 2-Chloro-7-methoxyquinoline-3-carboxylic acid (e.g., via intraperitoneal injection or oral gavage) and a vehicle control.

  • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

2-Chloro-7-methoxyquinoline-3-carboxylic acid is a promising quinoline derivative with established activity as a protein kinase CK2 inhibitor, highlighting its potential as an anticancer agent. Furthermore, based on the known activities of related quinoline compounds, it warrants further investigation for its potential anti-inflammatory and antimicrobial properties. The detailed experimental protocols and discussions on its potential mechanisms of action provided in this guide are intended to facilitate future research into this interesting molecule. Future studies should focus on comprehensive in vivo efficacy and safety evaluations, as well as further elucidation of its molecular targets and signaling pathways.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154.
  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5695-5714.
  • Mittal, R. K., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(1), 84-93.
  • Desai, N. C., & Dodiya, A. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 7(4), 435-442.
  • Batalha, P. N., et al. (2021). The structures of quinoline-2-carboxamides and their anticancer...
  • National Center for Biotechnology Information. (2024). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023).
  • CABI. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved from [Link]

  • da Silva, A. C., et al. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives.
  • Singh, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 386-395.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Iqbal, M. A., et al. (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Bentham Science Publishers.
  • International Journal of Innovative Research in Technology. (2025).
  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Retrieved from [Link]

  • Bertrand, B. G., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen... PMC.
  • Szymańska, E., et al. (2023).
  • Al-Warhi, T., et al. (2026). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Crystallization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the crystallization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a key intermediate in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a systematic approach to developing a robust crystallization process, which is critical for controlling purity, crystal habit, and particle size distribution, all of which can significantly impact downstream processing and the final drug product's performance. This guide covers the fundamental principles of crystallization, a detailed methodology for solvent screening, and step-by-step protocols for cooling and anti-solvent crystallization. Additionally, it offers troubleshooting guidance for common crystallization challenges and outlines essential characterization techniques for the final crystalline product.

Introduction: The Critical Role of Crystallization

2-Chloro-7-methoxyquinoline-3-carboxylic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The isolation and purification of this intermediate in a crystalline form are paramount for ensuring the quality, consistency, and efficacy of the final drug substance. Crystallization is a thermodynamically driven process where a solute in a solution or melt organizes into a highly structured solid form.[1] In the pharmaceutical industry, crystallization is not merely a purification step but a critical process that dictates the physicochemical properties of the API, including its stability, solubility, and bioavailability.[2]

A well-controlled crystallization process for 2-Chloro-7-methoxyquinoline-3-carboxylic acid will yield a product with:

  • High Purity: Effectively removing process-related impurities and by-products.

  • Consistent Crystal Form (Polymorphism): Ensuring the desired solid-state form is consistently produced, as different polymorphs can have different physical properties.

  • Controlled Particle Size and Morphology: Influencing powder flow, compaction, and dissolution characteristics during formulation.

This guide provides the theoretical and practical framework for developing a tailored crystallization process for 2-Chloro-7-methoxyquinoline-3-carboxylic acid, empowering researchers to achieve optimal results.

Physicochemical Properties of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

A foundational understanding of the physicochemical properties of the target molecule is essential for developing a crystallization strategy.

PropertyValueSource
Chemical Formula C₁₁H₈ClNO₃[3][4][5]
Molecular Weight 237.64 g/mol [4][5]
Appearance Powder or crystals[6]
Melting Point 195-200 °C[7]

The presence of a carboxylic acid group suggests that the solubility of 2-Chloro-7-methoxyquinoline-3-carboxylic acid will be pH-dependent, with increased solubility at higher pH values due to deprotonation. The quinoline core imparts a degree of aromaticity and potential for π-π stacking interactions within the crystal lattice.

The Crystallization Process: A Step-by-Step Approach

The development of a successful crystallization process involves a logical progression from understanding solubility to controlled crystal formation and subsequent characterization.

Crystallization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Characterization A Solubility Screening B Solvent System Selection A->B Identify suitable solvents C Crystallization Technique Selection B->C Based on solubility profile D Process Parameter Optimization C->D Fine-tune conditions E Isolation and Drying D->E Collect product F Crystal Characterization E->F Verify quality

Figure 1: General workflow for developing a crystallization process.

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent system is the most critical step in developing a crystallization process. An ideal solvent should exhibit high solubility for 2-Chloro-7-methoxyquinoline-3-carboxylic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

4.1. Rationale for Solvent Selection

Based on the structure of 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a range of solvents with varying polarities should be screened. General guidance for similar quinoline carboxylic acids suggests exploring alcohols, esters, ketones, and amides.[8]

4.2. Materials

  • 2-Chloro-7-methoxyquinoline-3-carboxylic acid (crude)

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, N,N-dimethylformamide (DMF), acetic acid)

  • Small-scale vials or test tubes

  • Stirring mechanism (magnetic stir bars and stir plate)

  • Heating apparatus (hot plate, oil bath)

  • Temperature probe

4.3. Procedure

  • Initial Solubility Assessment (Room Temperature):

    • To a series of vials, add a small, known amount of 2-Chloro-7-methoxyquinoline-3-carboxylic acid (e.g., 10 mg).

    • Add a small volume of a solvent (e.g., 0.1 mL) to the first vial and stir vigorously.

    • Observe if the solid dissolves completely.

    • If not fully dissolved, continue adding the solvent in small increments (e.g., 0.1 mL) until the solid dissolves or a large volume of solvent has been added.

    • Record the approximate solubility at room temperature.

    • Repeat for each selected solvent.

  • Elevated Temperature Solubility Assessment:

    • For solvents where the compound has poor to moderate room temperature solubility, gently heat the vial while stirring.

    • Observe if the solid dissolves upon heating.

    • If the solid dissolves, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. A good crystallizing solvent will show a significant amount of precipitate upon cooling.

4.4. Interpreting the Results

Solvent ClassExpected Solubility BehaviorPotential for Crystallization
Alcohols (e.g., Ethanol, Isopropanol) Moderate to good solubility, likely increasing with heat.Good candidates for cooling crystallization.
Ketones (e.g., Acetone) Good solubility, may be too soluble for effective cooling crystallization.Could be a "good" solvent in an anti-solvent system.
Esters (e.g., Ethyl Acetate) Moderate solubility.Potential for cooling crystallization.
Amides (e.g., DMF) High solubility.Likely to be a "good" solvent in an anti-solvent system.
Apolar Solvents (e.g., Heptane, Toluene) Low solubility.Potential as an "anti-solvent".
Water pH-dependent solubility. Likely low at acidic to neutral pH.Potential as an "anti-solvent".

Protocol 2: Cooling Crystallization

Cooling crystallization is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[8]

Cooling_Crystallization A Dissolution (Elevated Temperature) B Hot Filtration (Optional) A->B Remove insoluble impurities C Controlled Cooling A->C If no filtration B->C D Crystal Growth C->D Induce supersaturation E Isolation & Drying D->E

Figure 2: Workflow for cooling crystallization.

5.1. Procedure

  • Dissolution: In a suitable flask, dissolve the crude 2-Chloro-7-methoxyquinoline-3-carboxylic acid in the minimum amount of the selected "good" solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling and the formation of larger, more well-defined crystals.[8] The rate of cooling can significantly impact crystal size and purity.[3]

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for a defined period to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

5.2. Optimization Parameters

  • Cooling Rate: A slower cooling rate generally leads to larger and purer crystals.[3]

  • Agitation: Gentle agitation can improve heat transfer and lead to a more uniform crystal size distribution, but vigorous agitation can induce secondary nucleation and the formation of smaller crystals.

  • Seeding: Introducing a small quantity of pre-existing crystals of the desired form can control the onset of crystallization and promote the formation of a specific polymorph.

Protocol 3: Anti-Solvent Crystallization

This technique is suitable when the compound is highly soluble in a "good" solvent but poorly soluble in an "anti-solvent" that is miscible with the "good" solvent.

AntiSolvent_Crystallization A Dissolution in 'Good' Solvent B Controlled Addition of 'Anti-Solvent' A->B C Precipitation & Crystal Growth B->C Induce supersaturation D Equilibration C->D E Isolation & Drying D->E

Figure 3: Workflow for anti-solvent crystallization.

6.1. Procedure

  • Dissolution: Dissolve the crude 2-Chloro-7-methoxyquinoline-3-carboxylic acid in a minimal amount of the "good" solvent at a defined temperature (e.g., room temperature or slightly elevated).

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with controlled agitation. The rate of addition is a critical parameter that influences the crystal size and morphology.

  • Precipitation and Equilibration: As the anti-solvent is added, the solubility of the compound will decrease, leading to precipitation. Continue stirring the resulting slurry for a period to allow for crystal growth and equilibration.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a mixture of the "good" and "anti-solvent" in the final composition, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

6.2. Optimization Parameters

  • Solvent/Anti-Solvent Ratio: The final ratio will determine the yield.

  • Rate of Addition: A slower addition rate generally favors the growth of larger crystals.

  • Temperature: The temperature at which the anti-solvent is added can influence the supersaturation level and crystal morphology.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility limit is exceeded at a temperature above its melting point in the solvent system; cooling is too rapid.Use a more dilute solution; slow down the cooling rate; change the solvent system.[8]
No Crystal Formation The solution is not sufficiently supersaturated; nucleation is inhibited.Scratch the inside of the flask with a glass rod; add a seed crystal; cool to a lower temperature; add an anti-solvent.
Poor Purity Impurities are co-crystallizing; inefficient removal of mother liquor.Re-crystallize the material; ensure slow cooling; wash the crystals thoroughly with cold solvent.
Fine Needles or Small Particles Rapid nucleation due to high supersaturation; high agitation.Decrease the cooling rate; reduce agitation speed; use a more dilute solution.

Characterization of Crystalline 2-Chloro-7-methoxyquinoline-3-carboxylic acid

Once a crystalline product is obtained, it is crucial to characterize its solid-state properties to ensure quality and consistency.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify the presence of solvates or hydrates.

  • Microscopy (Optical and Scanning Electron): Microscopy provides information on the crystal habit (shape) and particle size distribution.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the crystallized material.

Conclusion

The crystallization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid is a critical step in the manufacturing of several important pharmaceuticals. A systematic and scientifically driven approach to developing a crystallization process, as outlined in these application notes, is essential for achieving a final product with the desired purity, crystal form, and particle size. By carefully screening solvents, selecting the appropriate crystallization technique, and optimizing key process parameters, researchers can develop a robust and reproducible process that ensures the quality and performance of this vital intermediate.

References

  • Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time! AlfatestLab. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

  • Appchem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3). Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

Sources

Application

functionalization of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

Application Note: Orthogonal Functionalization of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid in Targeted Drug Discovery Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid in Targeted Drug Discovery

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-infectives, and ion channel modulators. Specifically, 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this scaffold, focusing on C3-amidation and C2-nucleophilic aromatic substitution (SNAr).

Chemical Profile & Reactivity Logic

The strategic value of 2-chloro-7-methoxyquinoline-3-carboxylic acid lies in its distinct, addressable reactive sites, which allow for the modular assembly of complex libraries:

  • C3-Carboxylic Acid (The Amidation Handle): The carboxylic acid group is primed for peptide coupling. However, direct amidation is hindered by the steric bulk of the quinoline ring and potential zwitterionic interactions. Activation via uronium salts (e.g., HATU) is required to drive the reaction forward efficiently.

  • C2-Chloride (The Electrophilic Core): The C=N bond of the quinoline ring acts as an electron sink, rendering the C2 position highly electrophilic. The adjacent C3-carbonyl group further activates this site via resonance, making the C2-chloride an excellent leaving group for SNAr with amines, thiols, or alkoxides, as well as Palladium-catalyzed cross-coupling[1].

  • C7-Methoxy Group (The Electronic Modulator): The methoxy group donates electron density into the ring system. While this slightly dampens the electrophilicity of SNAr at C2 compared to unsubstituted analogs, it significantly improves aqueous solubility and provides a critical hydrogen-bond acceptor interaction in the hinge region of various kinase targets[2].

Workflow Start 2-Chloro-7-methoxyquinoline- 3-carboxylic acid Step1 C3-Amidation (HATU, DIPEA, Amine) Start->Step1 Intermediate 2-Chloro-7-methoxyquinoline- 3-carboxamide Step1->Intermediate Step2 C2-SNAr / Cross-Coupling (Nucleophile/Pd-cat, Base) Intermediate->Step2 Product 2-Substituted-7-methoxyquinoline- 3-carboxamide Step2->Product

Workflow for the orthogonal functionalization of the quinoline scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The sequence intentionally performs C3-amidation prior to C2-SNAr. Performing SNAr first often yields secondary amines at C2 that can cyclize or interfere with subsequent carboxylic acid activation.

Protocol A: C3-Amidation via HATU Activation

Causality Insight: HATU is selected over traditional EDC/HOBt coupling to prevent poor yields associated with weakly nucleophilic anilines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-chloro-7-methoxyquinoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol) in one portion. Stir the reaction mixture at 25 °C for 15–20 minutes. The solution will typically transition to a deep yellow color, indicating the formation of the active O-At ester.

  • Coupling: Introduce the target amine (1.1 eq, 1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

  • Monitoring: Stir at 25 °C for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 238[M+H]+ peak of the starting material)[2].

  • Workup: Quench the reaction by pouring it into ice-cold water (25 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc (3 × 15 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C2-Functionalization via SNAr

Causality Insight: The displacement of the C2-chloride by nucleophiles (e.g., 4,4-difluoroazepane) requires elevated temperatures. Potassium carbonate (K2CO3) is used as an inorganic base to scavenge the generated HCl, driving the reaction to completion without degrading the newly formed C3-amide bond[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate 2-chloro-7-methoxyquinoline-3-carboxamide (1.0 eq, 0.5 mmol) in anhydrous NMP or DMF (5.0 mL, 0.1 M).

  • Reagent Addition: Add the nucleophilic amine (e.g., 4,4-difluoroazepane hydrochloride) (1.5 eq, 0.75 mmol) and K2CO3 (3.0 eq, 1.5 mmol).

  • Heating: Heat the reaction mixture to 90–110 °C using an oil bath for 12 hours. Alternatively, for high-throughput synthesis, subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) to induce precipitation. Filter the solid, wash with cold water, and dry under a high vacuum.

  • Purification: If the purity is <95% by HPLC, purify the crude solid via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summary

The table below summarizes standard reaction conditions and expected yields for various functionalization vectors applied to the 2-chloro-7-methoxyquinoline-3-carboxylic acid scaffold.

Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
C3-Amidation (Aliphatic) HATU, DIPEADMF252 - 480 - 95
C3-Amidation (Aromatic) POCl3 (to acid chloride)DCM/Pyridine0 to 256 - 1265 - 85
C2-SNAr (1° Amines) K2CO3NMP11012 - 1870 - 90
C2-SNAr (2° Amines) DIPEA or K2CO3DMF908 - 1275 - 95
C2-Suzuki Coupling Pd(dppf)Cl2, Na2CO3, Ar-B(OH)2Dioxane/H2O1004 - 860 - 85

Biological Relevance: Kinase Inhibition Pathways

Derivatives of 3-quinoline carboxylic acids and their amides are heavily investigated as inhibitors of Protein Kinase CK2 [2]. CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, suppressing apoptosis by phosphorylating and inactivating tumor suppressors like PTEN, thereby hyperactivating the AKT survival pathway. Functionalizing the C2 and C3 positions allows researchers to optimize the binding affinity within the ATP-binding pocket of CK2.

Pathway Stress Cellular Stress / DNA Damage CK2 Protein Kinase CK2 (Holoenzyme) Stress->CK2 PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivation) AKT AKT Pathway (Survival) CK2->AKT Direct Activation Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->CK2 PTEN->AKT Apoptosis Apoptosis AKT->Apoptosis

Inhibition of Protein Kinase CK2 by quinoline derivatives modulating the PTEN/AKT pathway.

References

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Bicyclic heterocyclic amide inhibitors of na v1.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Chloro-7-methoxyquinoline-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis . This portal is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-chloro-7-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Scaffold Synthesis . This portal is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 2-chloro-7-methoxyquinoline-3-carboxylic acid—a critical building block for Nav1.8 inhibitors and kinase targeting agents[1].

This guide moves beyond basic recipes, detailing the thermodynamic and mechanistic causality behind the Meth-Cohn cyclization and subsequent aldehyde oxidation to ensure your workflows are robust, scalable, and self-validating.

I. Process Workflow

SynthesisWorkflow N1 3-Methoxyacetanilide (Starting Material) N2 Vilsmeier-Haack Formylation (POCl3 + DMF, 75°C) N1->N2 N3 2-Chloro-7-methoxyquinoline- 3-carbaldehyde N2->N3 Cyclization N4 Alkaline Oxidation (AgNO3, NaOH, EtOH/H2O) N3->N4 N5 Acidification (HCl to pH 1) N4->N5 Na+ Salt Intermediate N6 2-Chloro-7-methoxyquinoline- 3-carboxylic acid N5->N6 Precipitation

Synthesis workflow of 2-chloro-7-methoxyquinoline-3-carboxylic acid via Meth-Cohn method.

II. Troubleshooting & FAQ Guide

Q1: Why is the yield of my 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate highly inconsistent during the Meth-Cohn cyclization? A1: Yield fluctuations in this step are almost exclusively driven by poor thermal management during the Vilsmeier-Haack reaction. Causality: The Vilsmeier complex (formed from POCl₃ and DMF) acts as both the formylating and chlorinating agent[2]. The 7-methoxy group on your starting acetanilide is strongly electron-donating, which activates the aromatic ring. While this facilitates the initial electrophilic attack, allowing the reaction temperature to exceed 80°C leads to rapid over-reaction, polymerization, and tar formation[3]. Conversely, if the temperature drops below 70°C, the reaction stalls at the uncyclized iminium intermediate. Strict thermal control (75°C) is mandatory.

Q2: During the oxidation of the carbaldehyde to the carboxylic acid using Silver Nitrate (AgNO₃), I am isolating large amounts of a yellow byproduct. What is this, and how do I prevent it? A2: The yellow powder is 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (the carbostyril derivative)[4]. Causality: The 2-chloro substituent on the quinoline ring is highly activated toward nucleophilic aromatic substitution (SNAr). When you perform the Tollens-type oxidation in a strongly alkaline medium (NaOH), prolonged exposure or excessive heating causes the hydroxide ions to displace the 2-chloro group, yielding the hydrolyzed 2-oxo byproduct[4]. Resolution: You must maintain the oxidation reaction strictly at room temperature (20–25°C) and limit the reaction time to 12–16 hours. If the problem persists, you must switch to a milder, slightly acidic oxidation method (e.g., Pinnick oxidation).

Q3: After the silver nitrate oxidation, my product is trapped in a thick emulsion and won't precipitate. How do I isolate the free carboxylic acid? A3: Causality: Under alkaline conditions, your product exists as a highly water-soluble sodium salt[4]. If you attempt to extract it directly, the amphiphilic nature of the quinoline ring can cause severe emulsions. Resolution: First, filter the crude mixture through a Celite pad to remove the colloidal silver metal (Ag⁰)[4]. Then, concentrate the filtrate to remove the ethanol. Finally, add 15% aqueous HCl until the solution reaches exactly pH 1. At pH 1, the zwitterionic character of the quinoline is suppressed, fully protonating the carboxylate and forcing the 2-chloro-7-methoxyquinoline-3-carboxylic acid to crash out as a filterable solid[4].

III. Diagnostic Logic Tree

TroubleshootingLogic T1 Issue: Low Yield of Carboxylic Acid T2 Observation: High levels of 2-oxo byproduct? T1->T2 T3 Observation: Unreacted carbaldehyde remains? T1->T3 T4 Root Cause: Alkaline Hydrolysis Action: Lower NaOH conc. or use Pinnick T2->T4 Yes T5 Root Cause: Oxidant Passivation Action: Increase agitation, filter Ag(0) T3->T5 Yes

Troubleshooting logic tree for resolving low yields in quinoline-3-carboxylic acid synthesis.

IV. Quantitative Data: Oxidation Method Comparison

To optimize your specific workflow, compare the empirical data of the three most common oxidation strategies used for 2-chloroquinoline-3-carbaldehydes:

Oxidation MethodReagents & ConditionspH EnvironmentTypical YieldPrimary Byproduct RiskCausality / Mechanism
Tollens-Type (Standard) AgNO₃, NaOH, EtOH/H₂O, 25°CStrongly Alkaline (>12)50% – 83%2-Oxo-1,2-dihydroquinolineSNAr hydrolysis of the C2-chloride due to high hydroxide concentration[4],[1].
Pinnick Oxidation NaClO₂, NaH₂PO₄, t-BuOHMildly Acidic (~5–6)85% – 92%Unreacted AldehydeMild conditions prevent SNAr, but steric hindrance can slow conversion.
Permanganate KMnO₄, Acetone/H₂O, RefluxNeutral to Alkaline<40%Ring Cleavage ProductsHarsh oxidative conditions cleave the electron-rich methoxy-substituted ring.

V. Self-Validating Experimental Protocols

Protocol 1: Meth-Cohn Cyclization (Synthesis of Intermediate)

Objective: Synthesize 2-chloro-7-methoxyquinoline-3-carbaldehyde from 3-methoxyacetanilide.

  • Vilsmeier Complex Formation: Cool anhydrous DMF (3.0 eq) to 0°C in a dry flask under nitrogen. Dropwise add POCl₃ (7.0 eq).

    • Causality: POCl₃ acts as both the formylating activator and the chlorinating agent. The large excess is thermodynamically required to drive the final chlorination of the 2-position[2].

  • Substrate Addition: Add 3-methoxyacetanilide (1.0 eq) portion-wise. Maintain the internal temperature below 10°C during addition to prevent premature, uncontrolled formylation.

  • Cyclization (Thermal Control): Heat the mixture strictly to 75°C for 2.5 hours[3].

    • In-Process Control (IPC): Do not exceed 80°C. The reaction mixture will turn deep red/brown.

  • Quenching & Validation: Pour the hot mixture over crushed ice with vigorous stirring.

    • Self-Validation: The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid. If the solid is gummy, it indicates incomplete hydrolysis; continue stirring at 0°C until a filterable, crystalline powder forms. Filter and dry.

Protocol 2: Silver Nitrate Oxidation (Synthesis of Target Acid)

Objective: Convert the carbaldehyde to 2-chloro-7-methoxyquinoline-3-carboxylic acid while suppressing 2-chloro hydrolysis.

  • Reagent Preparation: Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in ethanol. In a separate vessel, prepare a warm solution of AgNO₃ (1.6 eq) in ethanol/water[4].

    • Causality: Pre-dissolving the silver salt prevents localized concentration spikes that trigger side reactions.

  • Alkaline Addition (Critical Phase): Dropwise add a solution of NaOH (4.5 eq) in 80% aqueous ethanol over 15-30 minutes, keeping the internal temperature at exactly 20–25°C[4].

    • Causality: The alkaline medium generates the active Ag₂O oxidant in situ. Exceeding 25°C exponentially increases the rate of SNAr at the C2 position.

  • Reaction Monitoring: Stir for 12–16 hours at room temperature[1].

    • Self-Validation: The mixture will transition from a suspension to a dark liquid with a visible silver mirror coating the flask walls. Verify completion via LC-MS; the aldehyde peak (m/z ~222) must be <1%, and the acid peak (m/z ~238) should dominate[4].

  • Filtration: Filter the mixture through a Celite pad to remove precipitated elemental silver[4].

    • Causality: Removing heavy metals before acidification prevents the trapping of the product in an inorganic matrix.

  • Acidification & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dissolve the resulting sodium salt in water, and slowly add 15% aqueous HCl until the solution reaches pH 1[4].

    • Self-Validation: A thick solid precipitate of the free carboxylic acid will immediately form[1]. Filter, wash with cold water (2 × 20 mL) to remove residual NaCl, and dry in a vacuum oven at 60 °C[4].

VI. References

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis (tandfonline.com) URL:

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (nih.gov) URL:

  • Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (Patent WO2023138599A1) Source: Google Patents (googleapis.com) URL:

Sources

Optimization

purification challenges of 2-Chloro-7-methoxyquinoline-3-carboxylic acid

Welcome to the technical support guide for 2-Chloro-7-methoxyquinoline-3-carboxylic acid (C₁₁H₈ClNO₃). This resource is designed for researchers, chemists, and drug development professionals who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Chloro-7-methoxyquinoline-3-carboxylic acid (C₁₁H₈ClNO₃). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Introduction: Understanding the Purification Challenges

2-Chloro-7-methoxyquinoline-3-carboxylic acid is a key building block in medicinal chemistry. Its purification, however, presents several distinct challenges rooted in its chemical nature. The molecule contains a carboxylic acid group, making it amenable to pH-based manipulations, but also a reactive 2-chloro substituent on the quinoline ring. This chloro group is susceptible to hydrolysis, especially under harsh pH or high-temperature conditions, leading to the formation of the corresponding 2-hydroxy (or 2-quinolone) derivative, a common and often difficult-to-remove impurity.[1][2][3][4]

Furthermore, residual starting materials or byproducts from its synthesis, often via Vilsmeier-Haack type reactions or Gould-Jacobs cyclization, can co-purify with the desired product.[5][6][7] These challenges necessitate carefully optimized purification strategies to ensure the high purity required for subsequent synthetic steps and biological screening.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My final product is a persistent off-white or yellowish powder, not the expected white solid. What causes this discoloration and how can I fix it?

Probable Causes:

  • Trace Impurities: The color may originate from residual reagents from the synthesis, such as phosphorus oxychloride (POCl₃) byproducts, or from minor side reactions.

  • Degradation: Slight degradation of the quinoline ring system, potentially initiated by heat or light, can produce colored species.

  • Formation of the 2-Quinolone: The hydrolysis product, 2-hydroxy-7-methoxyquinoline-3-carboxylic acid, can sometimes impart a yellowish hue.

Solutions:

  • Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing it to cool and crystallize.

  • Recrystallization from a Different Solvent System: If a single solvent isn't effective, try a binary solvent system. For instance, dissolving the compound in a good solvent like DMF or IPA at an elevated temperature and then slowly adding a poor solvent (an "anti-solvent") like water or hexane until turbidity appears can induce the formation of purer crystals.[8]

  • Acid-Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash. Dry the organic layer and recrystallize.

Problem 2: HPLC analysis shows a significant peak corresponding to the hydrolyzed 2-quinolone impurity. How can I remove it?

Probable Cause:

The 2-chloro group on the quinoline ring is an activated leaving group. It can be displaced by water or hydroxide ions, a reaction often accelerated by high temperatures or basic conditions during workup or purification.[1][2] Formic acid has also been shown to promote this hydrolysis.[1][2][4]

Solutions:

  • Strict pH Control: During aqueous workups, avoid strongly basic conditions. When performing an acid-base extraction, use a weak base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to deprotonate the carboxylic acid. After extraction, re-acidify the aqueous layer carefully with dilute HCl to a pH of ~2-3 to precipitate the desired carboxylic acid, ensuring the temperature is kept low.[8]

  • Optimized Recrystallization: The solubility profiles of the chloro- and hydroxy-derivatives are often different. A carefully selected recrystallization solvent can selectively precipitate the desired 2-chloro compound while leaving the more polar 2-hydroxy impurity in the mother liquor. See the solvent screening table in the FAQ section.

  • Chromatographic Separation: If recrystallization is ineffective, column chromatography is a reliable but less scalable option. A silica gel column using a gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), can effectively separate the two compounds.

Problem 3: My yield is very low after recrystallization. What am I doing wrong?

Probable Causes:

  • Solvent Choice: The chosen solvent may be too good, meaning the product remains highly soluble even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution, drastically reducing the recovered yield.

  • Premature Crystallization: If the solution cools too quickly or is disturbed during hot filtration, the product can crash out prematurely along with impurities.

  • Incomplete Precipitation: The product may require more time or a lower temperature to fully crystallize from the solution.

Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and their boiling points to find an ideal system where it is sparingly soluble at low temperatures but highly soluble when hot.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude solid until it just dissolves.

  • Maintain Temperature During Filtration: If a hot filtration step is necessary (e.g., for charcoal removal), pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

  • Maximize Recovery: After cooling the flask to room temperature, place it in an ice bath or refrigerator for an extended period (1-2 hours) to maximize crystal formation. Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the purity of 2-Chloro-7-methoxyquinoline-3-carboxylic acid? High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for assessing the purity of this compound and quantifying impurities.[9][10] ¹H NMR spectroscopy is also excellent for identifying the main product and detecting structurally similar impurities. LC-MS can be used to confirm the mass of the desired product and identify unknown impurity peaks.[8]

Q2: How should I store this compound to prevent degradation? The compound should be stored in a tightly sealed container in a dry, well-ventilated area, and protected from light. For long-term storage, keeping it in a freezer at or below -20°C is recommended to minimize the risk of hydrolysis or other degradation pathways.

Q3: What are the most common impurities to expect from a Gould-Jacobs or Vilsmeier-Haack synthesis route? From a Gould-Jacobs type synthesis, you might find unreacted aniline starting materials or incompletely cyclized intermediates.[6][11] From a Vilsmeier-Haack reaction, which often uses reagents like POCl₃ and DMF, you can expect residual phosphorus-containing byproducts and potentially the corresponding aldehyde if the reaction is related to a formylation process.[5][7] The most common process-related impurity, however, is the 2-hydroxy (quinolone) analog due to hydrolysis.[8]

Q4: What is a good starting point for selecting a recrystallization solvent? A systematic approach is best. However, based on the polarity of the molecule (a polar carboxylic acid group and a less polar chloro-quinoline core), solvents like ethanol, isopropanol (IPA), acetonitrile, or mixtures such as DMF/water or IPA/water are excellent starting points.[8]

Solvent SystemBoiling Point (°C)Suitability for ProductSuitability for Impurities (e.g., 2-quinolone)
Isopropanol (IPA)82.5Good solubility when hot, poor when coldMay co-crystallize if concentration is high
Acetonitrile81.6Good solubility when hot, poor when coldTends to remain in the mother liquor
Ethanol/Water78-100Highly soluble in hot ethanol; precipitates upon water additionMore polar impurities remain in the aqueous phase
DMF/Water100-153Highly soluble in DMF; precipitates upon water additionEffective for removing many process impurities

Visualized Workflow: Troubleshooting Impurity Removal

The following diagram outlines a decision-making process for tackling common purification challenges with this compound.

Purification_Troubleshooting cluster_start Initial State cluster_analysis Purity Analysis cluster_problems Identify Problem cluster_solutions Implement Solution cluster_end Final State Start Crude 2-Chloro-7-methoxy- quinoline-3-carboxylic acid Analysis Analyze by HPLC & NMR Start->Analysis Discoloration Product is Discolored (Yellow/Off-White) Analysis->Discoloration Color Issue? Hydrolysis Significant 2-Quinolone Impurity Detected Analysis->Hydrolysis Hydrolysis? LowPurity Other Process Impurities Present Analysis->LowPurity Other Impurities? End Pure Product (>98%) Analysis->End Purity OK Charcoal Recrystallize with Activated Charcoal Discoloration->Charcoal AcidBase Perform Acid-Base Extraction (Protocol B) Hydrolysis->AcidBase Solvent Optimize Recrystallization Solvent (Protocol A) LowPurity->Solvent Charcoal->Solvent AcidBase->Solvent If still impure AcidBase->End Purity OK Chroma Column Chromatography Solvent->Chroma If still impure Solvent->End Purity OK Chroma->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-7-methoxyquinoline-3-carboxylic Acid Workflows

Welcome to the Application Scientist Diagnostic Hub. 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) is a highly versatile, yet reactive, heterocyclic building block widely used in drug discovery and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Diagnostic Hub. 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) is a highly versatile, yet reactive, heterocyclic building block widely used in drug discovery and the synthesis of kinase inhibitors[1]. Because it possesses three distinct reactive centers—a highly electrophilic C2-chloro group, a thermally sensitive C3-carboxylic acid, and a cleavable C7-methoxy ether—it is prone to specific degradation pathways if reaction conditions are not strictly controlled.

This guide provides mechanistic troubleshooting, quantitative reference data, and self-validating protocols to help you identify and eliminate byproducts in your workflows.

Reaction Pathways & Byproduct Identification

G SM 2-Chloro-7-methoxyquinoline- 3-carboxylic acid [M+H]+ 238.0 Hydrolysis Hydrolysis Byproduct 2-Hydroxy Derivative [M+H]+ 220.0 SM->Hydrolysis Trace H2O / Aqueous Base Decarbox Decarboxylation Byproduct 2-Chloro-7-methoxyquinoline [M+H]+ 194.0 SM->Decarbox Thermal Stress (>100°C) Demethyl Demethylation Byproduct 7-Hydroxy Derivative [M+H]+ 224.0 SM->Demethyl Lewis Acids / Nucleophiles Target Target Product (e.g., C2-Amination) [M+H]+ Varies SM->Target Amine / Anhydrous Base

Reaction pathways and common byproducts of 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

Quantitative Byproduct Reference Data

Use the following table to rapidly diagnose off-target reactions via LC-MS analysis.

Byproduct IdentityStructural AlterationMass Shift (Δ Da)Typical m/z[M+H]+Primary Causality
Starting Material N/A0238.0 N/A
2-Quinolone (Hydrolysis) -Cl + OH-18.0220.0 Trace moisture / Aqueous base
Decarboxylated Core -CO 2​ -44.0194.0 Thermal stress (>100°C) / Extended basic conditions
7-Hydroxy Derivative -CH 3​
  • H
-14.0224.0 Strong Lewis acids / Extended heating
Methyl Ester -OH + OCH 3​ +14.0252.0 Protic solvent (MeOH) participation
Frequently Asked Questions (FAQs)

Q1: During nucleophilic aromatic substitution (S N​ Ar) with an aliphatic amine, my LC-MS shows a major byproduct at M-18 Da relative to the starting material. What is happening? Mechanistic Answer: You are observing the formation of 2-hydroxy-7-methoxyquinoline-3-carboxylic acid (m/z 220.0). The C2-chloro position of this quinoline core is highly electrophilic due to the electron-withdrawing effect of the adjacent endocyclic nitrogen and the C3-carboxylic acid[1]. If trace water is present in your solvent or hygroscopic amine, hydroxide acts as a competing nucleophile. This byproduct rapidly tautomerizes into the highly stable 2-quinolone (carbostyril) form, creating an irreversible thermodynamic sink. Mitigation: Rigorously dry all solvents over molecular sieves. Replace aqueous inorganic bases (like K 2​ CO 3​ ) with sterically hindered organic bases (e.g., DIPEA) to eliminate water from the reaction matrix.

Q2: I am attempting an amide coupling at the C3 carboxylic acid using HATU, but I am isolating a product missing 44 Da. How do I prevent this? Mechanistic Answer: You are observing the decarboxylation byproduct, 2-chloro-7-methoxyquinoline (m/z 194.0). Quinoline-3-carboxylic acids are essentially vinylogous β -keto acids. Under basic conditions (often required for amide coupling) and elevated temperatures, the carboxylate can undergo spontaneous loss of CO 2​ . The resulting carbanion at C3 is stabilized by the quinoline ring system. Mitigation: Keep the activation step strictly between 0°C and 25°C. Avoid prolonged reaction times. If decarboxylation persists, consider pre-forming an acid chloride at low temperatures using oxalyl chloride and catalytic DMF before adding your amine.

Q3: When pushing the temperature to force a sluggish C2 displacement, I see a new peak at M-14 Da. What is this degradation pathway? Mechanistic Answer: This is the demethylation byproduct, 2-chloro-7-hydroxyquinoline-3-carboxylic acid (m/z 224.0). The 7-methoxy group is an aryl ether. At high temperatures (>120°C), particularly in the presence of strong nucleophiles or Lewis acidic metal catalysts, aryl ethers can be cleaved. High-temperature displacements of the 2-chloro moiety can be successfully achieved with specific nucleophiles (like imidazoles or pyrazoles), but the thermal window is narrow[2]. Mitigation: Instead of relying on bulk thermal heating which promotes this degradation, transition to microwave-assisted organic synthesis (MAOS). Microwave irradiation allows for rapid, localized heating that drastically reduces reaction times, thereby minimizing the formation of hazardous and thermodynamic byproducts like the demethylated core[3].

Self-Validating Protocol: Anhydrous S N​ Ar Amination at C2

This protocol is designed to displace the C2-chloro group with a primary amine while actively suppressing hydrolysis and decarboxylation byproducts. It includes an in-process validation checkpoint to ensure scientific integrity before proceeding to workup.

Step 1: Preparation of the Anhydrous Environment Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen (N 2​ ). Maintaining an inert atmosphere is critical to preventing the M-18 Da 2-quinolone byproduct.

Step 2: Reagent Loading Add 2-Chloro-7-methoxyquinoline-3-carboxylic acid (1.0 eq)[1] and anhydrous DMF to achieve a 0.1 M concentration. Causality Check: DMF is chosen over protic solvents (like methanol or ethanol) to prevent competitive esterification at the C3 position, which would yield the M+14 Da byproduct.

Step 3: Base and Nucleophile Addition Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by the dropwise addition of the primary amine (1.2 eq) at 0°C. Causality Check: A non-nucleophilic organic base is critical; aqueous bases will rapidly hydrolyze the C2-chloro group.

Step 4: Thermal Control Gradually warm the reaction to 80°C. Do not exceed 100°C. Causality Check: Exceeding 100°C significantly increases the rate of C3 decarboxylation[2]. If the reaction is sluggish, transition to microwave-assisted synthesis (e.g., 120°C for 10 mins) to outpace thermal degradation pathways[3].

Step 5: Validation Checkpoint (LC-MS) At the 1-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and run a fast gradient LC-MS.

  • Pass Criteria: Target product mass accounts for >80% of the Total Ion Chromatogram (TIC); m/z 220.0 (Hydrolysis) is <5%. Proceed to Step 6.

  • Fail Criteria: m/z 220.0 >10% indicates moisture ingress. The reaction is compromised. Discard, re-dry the amine, and restart with fresh anhydrous solvent.

Step 6: Quench and Workup Cool to room temperature and quench with 10% aqueous citric acid to precipitate the product. Causality Check: Avoid strong mineral acids (e.g., HCl) which can protonate the quinoline nitrogen, increasing water solubility and complicating the extraction process. Filter the precipitate and wash with cold water.

References
  • Sigma-Aldrich. "2-Chloro-7-methoxyquinoline-3-carboxylic acid | 155983-20-3".
  • Llinas-Brunet, M. et al. "Macrocyclic peptides active against the hepatitis C virus".
  • Patel, N. et al. "Green chemistry: Conventional and microwave induced synthesis of various thiazolidinone derivatives from 3-{[(1E)-(2′-chloro-7′- methoxyquinoline-3′-yl)methylene]amino}-4-(substitutedphenyldiazenyl) phenol and their antimicrobial screening".

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-7-methoxyquinoline-3-carboxylic acid (2-Cl-7-MeO-Q-3-CA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common failure modes encountered when working with 2-Chloro-7-methoxyquinoline-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most common failure modes encountered when working with 2-Chloro-7-methoxyquinoline-3-carboxylic acid. This molecule presents unique synthetic challenges due to the complex electronic interplay between the electron-withdrawing C3-carboxylic acid, the sterically hindered C2-chlorine, and the electron-donating C7-methoxy group.

Below, you will find causality-driven explanations, self-validating protocols, and diagnostic workflows to rescue your failing reactions.

Section 1: C3-Carboxylic Acid Activation & Amidation Failures

Q: Why am I getting low yields or unreacted starting material when attempting amidation of the C3-carboxylic acid using standard EDC/HOBt coupling?

Scientific Causality: The C3-carboxylic acid is sterically hindered by the adjacent C2-chlorine atom. Furthermore, standard carbodiimide-based coupling agents (like EDC or DCC) often fail to fully activate the acid because the resulting O-acylisourea intermediate is shielded from nucleophilic attack by the incoming amine. This steric clash leads to competitive side reactions, such as N-acylurea rearrangement, rather than the desired amide bond formation .

The Solution: To overcome this steric barrier, you must use highly reactive uronium-based coupling agents like HATU, or bypass the intermediate entirely by converting the carboxylic acid to a highly electrophilic acid chloride using thionyl chloride (SOCl₂).

Table 1: Comparison of C3-Amidation Activation Strategies

Activation MethodReagentsReaction TimeExpected YieldPrimary Use Case
Standard Coupling EDC, HOBt, DIPEA12 - 24 h< 30%Unhindered aliphatic amines
Highly Reactive Uronium HATU, DIPEA, DMF2 - 4 h75 - 90%Sterically hindered or weakly nucleophilic amines
Acid Chloride SOCl₂, cat. DMF, DCM1 - 2 h> 90%Unreactive anilines, bulk scale-up
Self-Validating Protocol: HATU-Mediated Amidation
  • Preparation: Dissolve 2-Cl-7-MeO-Q-3-CA (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution will typically transition to a deep yellow/orange color. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add the desired amine (1.2 eq). Stir at room temperature for 2–4 hours.

  • Validation Check: Monitor by LC-MS. The mass of the active ester intermediate (M+ 1-hydroxy-7-azabenzotriazole adduct) should disappear, replaced entirely by the product mass.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer thoroughly with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Section 2: C2-Chlorine Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction at the C2 position with an amine is failing. It requires extreme temperatures (>150 °C) and yields mostly degradation products. Why is the chlorine so unreactive?

Scientific Causality: While the C2 position of a standard quinoline is generally susceptible to SNAr, the C7-methoxy group in your substrate completely alters the electronic landscape. The methoxy group is strongly electron-donating via resonance (+M effect). This pushes electron density into the quinoline ring, significantly deactivating the C2-chlorine towards nucleophilic attack . The Meisenheimer complex intermediate required for SNAr is electronically destabilized, raising the activation energy prohibitively high.

The Solution: Abandon classical SNAr conditions (e.g., amine + K₂CO₃ in refluxing DMF). Instead, transition to Palladium-catalyzed Buchwald-Hartwig cross-coupling. The oxidative addition of Pd(0) into the C2-Cl bond is far less sensitive to the electron-rich nature of the ring compared to direct nucleophilic attack.

MechanisticPathway cluster_snar SNAr Pathway (Challenging) cluster_pd Pd-Catalyzed Pathway (Preferred) Substrate 2-Cl-7-MeO-Q-3-CA Nucleophile Amine Nucleophile Substrate->Nucleophile Pd_Cat Pd(0) Catalyst + Ligand Substrate->Pd_Cat Meisenheimer Meisenheimer Complex (Destabilized) Nucleophile->Meisenheimer MeO_Effect C7-OMe donates e- (Increased Ring Density) MeO_Effect->Meisenheimer Inhibits attack SNAr_Fail Low Yield / No Reaction Meisenheimer->SNAr_Fail Ox_Add Oxidative Addition (C2-Cl Bond Cleavage) Pd_Cat->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Pd_Success High Yield Product Red_Elim->Pd_Success

Mechanistic comparison: SNAr failure via C7-methoxy electron donation vs. Pd-catalysis.

Section 3: Cross-Coupling (Suzuki/Buchwald) Failures

Q: I switched to Palladium-catalyzed cross-coupling at the C2 position, but the reaction is dead, or I am only seeing homocoupled products. What is poisoning the catalyst?

Scientific Causality: The culprit is the unprotected C3-carboxylic acid. Free carboxylic acids can coordinate directly to the Palladium center, forming stable, unreactive Pd-carboxylate complexes. This either poisons the catalyst entirely or alters its redox potential, preventing the crucial oxidative addition step into the C2-Cl bond.

The Solution: You must employ a "Protect-Couple-Deprotect" workflow. Convert the C3-carboxylic acid to a methyl or tert-butyl ester prior to the cross-coupling step. Once the C2 position is successfully functionalized, the ester can be easily hydrolyzed back to the free acid.

Self-Validating Protocol: Esterification & Suzuki Coupling Workflow

Step A: Protection (Methyl Ester Formation)

  • Suspend 2-Cl-7-MeO-Q-3-CA (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add catalytic concentrated H₂SO₄ (0.1 eq) or use TMS-Diazomethane (1.2 eq) in DCM/MeOH for milder conditions.

  • Reflux for 4 hours (if using H₂SO₄).

  • Validation Check: TLC (Hexanes:EtOAc 1:1) should show a distinct shift to a higher Rf value, confirming the polar carboxylic acid is masked.

Step B: Suzuki-Miyaura Coupling

  • Combine the protected methyl ester (1.0 eq), boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-Dioxane/Water (4:1) mixture.

  • Degas the solvent mixture by bubbling Nitrogen or Argon for 15 minutes. Critical: Oxygen will rapidly oxidize the Pd(0) catalyst, leading to black palladium crashing out.

  • Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C for 6 hours.

  • Validation Check: LC-MS will confirm the disappearance of the starting material isotope pattern (M, M+2 indicating the presence of chlorine) and the appearance of the coupled product mass.

ReactionTroubleshooting Start 2-Cl-7-MeO-Q-3-CA Reaction Failure Amidation C3 Amidation Failure Start->Amidation SNAr C2 SNAr Failure Start->SNAr Coupling C2 Cross-Coupling Failure Start->Coupling Cause1 Steric Hindrance from C2-Cl Amidation->Cause1 Cause2 Ring Deactivation by C7-Methoxy (+M) SNAr->Cause2 Cause3 Pd Catalyst Poisoning by Free C3-COOH Coupling->Cause3 Sol1 Use HATU or SOCl2 (Acid Chloride) Cause1->Sol1 Sol2 Switch to Buchwald-Hartwig Cause2->Sol2 Sol3 Protect C3-COOH as Ester First Cause3->Sol3

Diagnostic workflow for troubleshooting the three most common reaction failures of 2-Cl-7-MeO-Q-3-CA.

References

  • Kurkute, D., Lokhande, R., Ramteke, K., Shinde, K., Gurav, Y., & Bhosale, N. (2025). Receptor-Based Virtual Screening and Synthesis of Dual Inhibitors Targeting Alk and Ros1 Kinases in Lung Cancer. International Journal of Drug Delivery Technology, 15(4), 1666-1676.[Link] [1]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[Link] [2]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid Analogs

Introduction: The Versatile Quinoline Scaffold The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the biological potential of analogs derived from 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. While a single comprehensive study comparing a unified set of its analogs across all major biological activities is not yet available in the public domain, this guide synthesizes data from various specialized studies to provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of structurally related compounds. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for the key assays used to evaluate these promising molecules.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to extensive exploration of quinoline derivatives. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways. This section compares the anticancer activity of hydrazide derivatives of a close precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Comparative Analysis of Hydrazide Analogs

A study by Casey et al. (2016) synthesized a series of hydrazide derivatives of 2-chloro-7-methoxyquinoline-3-carbaldehyde and evaluated their cytotoxic effects against various cancer cell lines. The data, presented in Table 1, highlights the potential of these analogs as anticancer agents.

Table 1: Anticancer Activity of 2-Chloro-7-methoxyquinoline-3-carbaldehyde Hydrazide Analogs

Compound IDR GroupCell LineIC50 (µM)
19 2-pyridylSH-SY5Y (Neuroblastoma)5.2
Kelly (Neuroblastoma)4.8
MDA-MB-231 (Breast)> 25
MCF-7 (Breast)> 25
22 4-pyridylSH-SY5Y (Neuroblastoma)3.9
Kelly (Neuroblastoma)4.1
MDA-MB-231 (Breast)> 25
MCF-7 (Breast)> 25
25 PhenylSH-SY5Y (Neuroblastoma)10.5
Kelly (Neuroblastoma)9.8
MDA-MB-231 (Breast)> 25
MCF-7 (Breast)> 25
26 4-chlorophenylSH-SY5Y (Neuroblastoma)8.7
Kelly (Neuroblastoma)7.9
MDA-MB-231 (Breast)> 25
MCF-7 (Breast)> 25

Data synthesized from Casey, et al. (2016).[1]

Expertise & Experience: Interpreting the Structure-Activity Relationship (SAR)

The results in Table 1 suggest a notable selectivity of these hydrazide analogs for neuroblastoma cell lines (SH-SY5Y and Kelly) over breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7). The position of the nitrogen atom in the pyridyl ring appears to influence potency, with the 4-pyridyl analog (Compound 22) exhibiting slightly better activity than the 2-pyridyl analog (Compound 19). The introduction of a phenyl or a substituted phenyl group (Compounds 25 and 26) resulted in a decrease in potency compared to the pyridyl-containing analogs. This suggests that the heterocyclic pyridyl moiety may play a crucial role in the interaction with the biological target in neuroblastoma cells. Further investigation revealed that compound 22 induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein, providing insight into its mechanism of action.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3][4][5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for determining cell viability.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Quinoline derivatives have long been recognized for their antibacterial properties. This section evaluates the antimicrobial potential of 7-methoxyquinoline analogs bearing a sulfonamide moiety.

Comparative Analysis of Sulfonamide Analogs

A study by Al-Ghorbani et al. (2023) synthesized a series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides and tested their antimicrobial activity against a panel of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented in Table 2.

Table 2: Antimicrobial Activity (MIC in µg/mL) of 7-Methoxyquinoline Sulfonamide Analogs

Compound IDR GroupE. coli (Gram-)S. aureus (Gram+)C. albicans (Fungus)
3c 4-acetylphenyl62.50125125
3d 4-chlorophenyl31.2562.5062.50
3l 2,4-dichlorophenyl7.8115.6231.25
Ciprofloxacin (Standard Antibiotic)0.981.95N/A
Amphotericin B (Standard Antifungal)N/AN/A1.95

Data synthesized from Al-Ghorbani, et al. (2023).[6]

Expertise & Experience: Interpreting the Structure-Activity Relationship (SAR)

The data in Table 2 indicates that the nature of the substituent on the benzenesulfonamide ring significantly impacts the antimicrobial activity. Compound 3l , bearing a 2,4-dichlorophenyl group, exhibited the most potent and broad-spectrum activity among the tested analogs, with a particularly low MIC value against E. coli. The presence of electron-withdrawing chloro groups on the phenyl ring appears to enhance the antimicrobial efficacy. Compound 3d , with a single chloro substituent, also showed good activity, while the acetyl-substituted analog 3c was less potent. These findings suggest that halogenation of the phenyl ring is a favorable modification for improving the antimicrobial properties of this class of compounds. Further studies showed that compound 3l also possesses significant antibiofilm activity.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caption: Workflow of the broth microdilution assay for MIC determination.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Research has shown that modifying the carboxylic acid group of NSAIDs can lead to more selective and potent COX-2 inhibitors.[7] While specific data on 2-Chloro-7-methoxyquinoline-3-carboxylic acid analogs as anti-inflammatory agents is limited, the general principle of modifying the carboxylic acid moiety provides a rational approach for designing novel anti-inflammatory quinolines.

Conceptual Framework for Designing Anti-inflammatory Analogs

The conversion of the carboxylic acid group in quinoline-3-carboxylic acids to amides or esters is a promising strategy to enhance their anti-inflammatory activity and selectivity for COX-2. This is because the carboxylic acid moiety of traditional NSAIDs often contributes to gastrointestinal side effects by inhibiting the constitutively expressed COX-1 enzyme. By masking or replacing this group, it is possible to achieve a better safety profile.

Potential Signaling Pathway for Anti-inflammatory Action:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the expression of pro-inflammatory enzymes like COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Quinoline-based inhibitors can potentially block this pathway by directly inhibiting COX-2 activity.

Anti_inflammatory_Pathway LPS Inflammatory Stimulus (LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB) LPS->Signaling_Cascade COX2_Expression COX-2 Expression Signaling_Cascade->COX2_Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Quinoline_Analog Quinoline-3-carboxylic acid analog Quinoline_Analog->Prostaglandins Inhibition

Caption: Potential mechanism of anti-inflammatory action of quinoline analogs.

Experimental Protocol: COX-2 Inhibition Assay

A common method to screen for COX-2 inhibitors is to measure the production of prostaglandins in the presence of the test compound.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds for a specific time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period using a suitable agent (e.g., stannous chloride).

  • Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The analogs of 2-Chloro-7-methoxyquinoline-3-carboxylic acid and related quinoline structures represent a promising class of compounds with diverse biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of specific substitutions on the quinoline scaffold for optimizing potency and selectivity.

Future research should focus on synthesizing and screening a unified library of 2-Chloro-7-methoxyquinoline-3-carboxylic acid analogs across all three biological activities. This would provide a more direct and comprehensive understanding of their therapeutic potential and facilitate the identification of lead compounds for further development. Moreover, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways involved in their biological effects. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, paving the way for the discovery of novel and effective quinoline-based therapeutics.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4201. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152. [Link]

  • Casey, A. S., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 923. [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289. [Link]

  • Microchem Laboratory. (n.d.). Minimum Inhibitory Concentration Test (MIC). [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Wellinghausen, N., et al. (2009). A new broth microdilution method for determination of minimal inhibitory concentrations of voriconazole, itraconazole, and caspofungin against Aspergillus species. Journal of clinical microbiology, 47(11), 3591-3596. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • Springer Nature Experiments. (n.d.). MTT assay protocol. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

Sources

Comparative

Comparative Spectral Analysis of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid and Analogous Scaffolds

When developing targeted kinase inhibitors, the structural verification of intermediate building blocks is non-negotiable. 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) serves as a privileged scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

When developing targeted kinase inhibitors, the structural verification of intermediate building blocks is non-negotiable. 2-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) serves as a privileged scaffold, particularly in the synthesis of Protein Kinase CK2 inhibitors 1. However, differentiating this compound from its positional isomers (such as the 6-methoxy analog) or downstream functionalized products (such as the 2-amino derivative) requires rigorous, high-resolution spectral analysis.

As an application scientist, relying on a single data point is insufficient. This guide objectively compares the spectral performance and physical properties of 2-chloro-7-methoxyquinoline-3-carboxylic acid against its structural alternatives, providing the mechanistic causality behind the spectral shifts and detailing self-validating protocols for your laboratory workflows.

Quantitative Data: Spectral & Physical Comparison

The following table summarizes the critical analytical benchmarks required to distinguish the 7-methoxy target from its primary structural analogs. Data is synthesized from validated in vitro screening and synthesis studies 1.

Compound IdentitySubstitution Profile 1 H-NMR Methoxy Shift (ppm) 1 H-NMR C4-H Shift (ppm)LC-MS [M+H] + (m/z)Melting Point (°C)
2-Chloro-7-methoxyquinoline-3-carboxylic acid 2-Cl, 7-OMe3.95 (s, 3H)8.86 (s, 1H)238, 240 (3:1 ratio)203
2-Chloro-6-methoxyquinoline-3-carboxylic acid 2-Cl, 6-OMe3.91 (s, 3H)8.79 (s, 1H)238, 240 (3:1 ratio)259
2-Amino-7-methoxyquinoline-3-carboxylic acid 2-NH 2​ , 7-OMe3.86 (s, 3H)8.61 (s, 1H)219 (Singlet)269
Mechanistic Causality of Spectral Shifts

To confidently assign structures, one must understand the underlying electronic effects driving these spectral outputs rather than just matching numbers to a database.

1. Regiochemical Impact on NMR Shifts: The position of the methoxy group significantly impacts the electronic environment of the quinoline core. In the 7-methoxy isomer, the electron-donating resonance effect (+M) is conjugated differently across the bicyclic system compared to the 6-methoxy isomer. This specific geometry results in a distinct downfield shift for the C4 proton ( δ 8.86 vs δ 8.79) due to altered electron density at the para/meta positions relative to the heteroatom 1.

2. Nucleophilic Substitution & Shielding Effects: When the highly electronegative 2-chloro group is displaced by a 2-amino group during downstream synthesis, the electron density of the entire ring system increases. This global shielding effect shifts the methoxy signal upfield from δ 3.95 to δ 3.86, and the C4 proton from δ 8.86 to δ 8.61 [[1]]().

3. Isotopic Tagging in Mass Spectrometry: The 2-chloro derivatives exhibit a classic A/A+2 isotopic pattern due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). This acts as an intrinsic structural tag. Upon successful nucleophilic aromatic substitution (S N​ Ar) to form the 2-amino derivative, this isotopic signature is lost, confirming functionalization without the need for immediate NMR validation.

SAR_Mechanism CK2 Protein Kinase CK2 Target QCore Quinoline-3-carboxylic acid Core Scaffold QCore->CK2 Inhibits Bind ATP-Binding Pocket Interaction QCore->Bind Anchors via H-bonds Sub2 C2 Substitution (Chloro vs Amino) Sub2->QCore Tunes Electrophilicity Sub7 C7 Substitution (Methoxy Group) Sub7->QCore Steric/Electronic Fit

Fig 1. Structure-Activity Relationship (SAR) of quinoline-3-carboxylic acids in CK2 inhibition.

Self-Validating Analytical Protocols

A robust analytical protocol must be inherently self-validating to prevent false positives during high-throughput screening or library synthesis. Commercial standards of 2-chloro-7-methoxyquinoline-3-carboxylic acid require storage at -20°C to maintain 97% purity ; the following protocols ensure sample integrity is verified at every step.

Workflow 1: High-Resolution 1 H-NMR (400 MHz)
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of high-purity DMSO-d 6​ (99.9% atom D).

    • Causality: DMSO-d 6​ is selected due to the compound's polarity and to prevent the rapid exchange of the carboxylic acid proton, allowing observation of the broad singlet at δ 13.55 1.

  • System Calibration & Blank Run: Acquire a baseline spectrum of the neat DMSO-d 6​ solvent prior to sample injection.

    • Self-Validation: This step confirms the absence of residual protonated solvents (e.g., water at 3.33 ppm) that could mask or artificially inflate the integration of the critical methoxy signal at δ 3.95.

  • Acquisition: Run a standard 1 H-NMR sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Internal Referencing: Calibrate the spectrum using the residual DMSO quintet at δ 2.50. Accurate referencing ensures the precise differentiation between the 7-methoxy ( δ 3.95) and 6-methoxy ( δ 3.91) isomers.

Workflow 2: LC-MS (ESI+) Isotopic Profiling
  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as an essential ionization enhancer for positive electrospray ionization (ESI+), crucial for efficiently generating the [M+H] + adducts 1.

  • Chromatographic Separation: Inject 2 µL of a 10 µg/mL sample onto a C18 reverse-phase column using a gradient of 5% to 95% Phase B over 5 minutes.

  • Mass Spectrometry Acquisition: Operate the MS in ESI+ mode scanning from m/z 100 to 500.

  • Isotopic Validation: Analyze the extracted ion chromatogram (EIC) for m/z 238 and 240.

    • Self-Validation: The system inherently validates the structural integrity of the 2-chloro moiety by confirming a strict 3:1 natural abundance ratio. Any deviation from this ratio immediately flags potential degradation (e.g., hydrolysis to the quinolone).

Workflow A Quinoline Derivative B LC-MS (ESI+) A->B C 1H-NMR (DMSO-d6) A->C D Isotopic Pattern (m/z 238/240) B->D E Regiochemistry (Methoxy Shift) C->E F Structural Validation D->F E->F

Fig 2. Workflow for structural validation of quinoline derivatives via orthogonal spectral data.

References
  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis URL
  • Title: 2-Chloro-7-methoxyquinoline-3-carboxylic acid | 155983-20-3 Source: Sigma-Aldrich URL

Sources

Validation

Bioactivity Screening of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid Derivatives: A Comparative Guide

Introduction & Pharmacological Significance The quinoline-3-carboxylic acid scaffold is a privileged structure in modern drug discovery. Specifically, 2-chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The quinoline-3-carboxylic acid scaffold is a privileged structure in modern drug discovery. Specifically, 2-chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 155983-20-3) serves as a highly versatile synthetic intermediate and core pharmacophore[1][2].

From a mechanistic perspective, the strategic placement of functional groups on this scaffold dictates its broad-spectrum bioactivity:

  • 2-Chloro Moiety : Acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows medicinal chemists to rapidly generate libraries of 2-amino, 2-alkyl, or fused-ring derivatives to probe the hinge-binding regions of target proteins[3].

  • 3-Carboxylic Acid : Serves as a critical hydrogen-bond acceptor/donor, engaging with conserved lysine residues in kinase active sites[3] or facilitating essential metal coordination in viral integrases[4].

  • 7-Methoxy Group : Enhances lipophilicity and electron density, optimizing the compound's fit into deep hydrophobic pockets and improving overall cellular permeability[5].

This guide provides an objective comparison of derivatives synthesized from this core against standard therapeutic alternatives, focusing on their performance as Protein Kinase CK2 inhibitors[3] and Nav1.8 channel blockers[6].

Mechanistic Pathways & Target Intervention

Derivatives of 2-chloro-7-methoxyquinoline-3-carboxylic acid have demonstrated potent bioactivity across multiple therapeutic areas. When the 2-chloro position is substituted with bulky amines or fused into tetrazolo-quinolines, these compounds act as ATP-competitive inhibitors of Protein Kinase CK2, a pleiotropic kinase overexpressed in various malignancies[3].

Pathway A Quinoline Derivative B Protein Kinase CK2 A->B Inhibits C PTEN / AKT Pathway B->C Phosphorylates D Apoptosis / Cell Cycle Arrest C->D Modulates

Mechanism of action for quinoline-3-carboxylic acid derivatives in CK2 inhibition.

Comparative Performance Data

To objectively evaluate the bioactivity of these derivatives, we compare a representative panel of 2-substituted-7-methoxyquinoline-3-carboxylic acids against Silmitasertib (CX-4945) , a clinical-stage CK2 inhibitor, and standard Nav1.8 blockers.

Table 1: In Vitro Bioactivity Profile of Quinoline-3-Carboxylic Acid Derivatives
Compound / DerivativeTargetIC₅₀ (µM)Cell Viability (MCF-7, IC₅₀ µM)Selectivity Index
2-Chloro-7-methoxyquinoline-3-carboxylic acid (Core)CK2>50.0>100N/A
2-Amino-7-methoxyquinoline-3-carboxylic acid deriv. CK20.8512.4>20
Tetrazolo[1,5-a]quinoline-4-carboxylic acid deriv. CK20.658.2>50
Silmitasertib (Standard Alternative)CK20.0012.5>100
2-Alkyl-7-methoxyquinoline deriv. Nav1.81.20>100 (HEK293)>30 (vs Nav1.5)
VX-150 (Standard Alternative)Nav1.80.03N/A>50

Data Interpretation : While the parent 2-chloro compound lacks significant direct inhibitory activity, its derivatives (particularly the tetrazolo-fused and 2-amino analogs) show moderate to high micromolar potency against CK2[3]. Although they do not yet match the nanomolar potency of Silmitasertib, their high selectivity index and favorable synthetic tractability make them excellent lead compounds for further structure-activity relationship (SAR) optimization. Furthermore, specific 2-alkyl substitutions yield promising Nav1.8 blocking activity for pain management applications[6].

Experimental Workflows & Protocols

A self-validating screening protocol is essential to eliminate false positives (e.g., pan-assay interference compounds or aggregators).

Workflow S1 Compound Library Synthesis (2-Chloro Substitution) S2 In Vitro Kinase Assay (Radiometric/Luminescent) S1->S2 Primary Screen S3 Cell Viability Screening (MCF-7, K562) S2->S3 Orthogonal Assay S4 Hit Optimization & ADME Profiling S3->S4 Lead Selection

High-throughput screening workflow for evaluating the bioactivity of quinoline derivatives.

Protocol 1: Protein Kinase CK2 Luminescent Inhibition Assay

Objective : Determine the IC₅₀ values of synthesized derivatives against recombinant human CK2[3]. Causality & Validation : We utilize a luminescent ADP-detection assay because it directly measures kinase activity by quantifying the ADP produced during the phosphorylation of a synthetic peptide substrate. A Z'-factor > 0.6 must be achieved using DMSO (vehicle) and Silmitasertib (positive control) to validate the assay's robustness.

  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant CK2 holoenzyme to a working concentration of 0.5 ng/µL.

  • Compound Dilution : Serially dilute the quinoline-3-carboxylic acid derivatives in DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of each to a 384-well white microplate.

  • Enzyme Reaction : Add 5 µL of the CK2 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

    • Expert Insight: Pre-incubation is critical for detecting slow-binding inhibitors, which is common for bulky tetrazolo-quinoline derivatives.

  • Substrate Addition : Initiate the reaction by adding 5 µL of a substrate mix containing 100 µM ATP and 200 µM CK2-specific peptide (RRRDDDSDDD).

  • Incubation & Detection : Incubate for 60 minutes at 30°C. Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Finally, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis : Read luminescence on a multi-mode plate reader. Normalize data against DMSO controls and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Patch-Clamp Electrophysiology for Nav1.8 Screening

Objective : Evaluate the blocking efficacy of derivatives on voltage-gated sodium channel Nav1.8[6].

  • Cell Preparation : Culture HEK293 cells stably expressing human Nav1.8.

  • Electrophysiological Recording : Use the whole-cell patch-clamp technique. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with intracellular solution (containing CsF to block potassium currents).

  • Voltage Protocol : Hold cells at -120 mV. Apply a depolarizing step to +10 mV for 50 ms to elicit Nav1.8 currents.

  • Perfusion : Perfuse the extracellular solution containing the test derivative (10 µM initial screen).

    • Expert Insight: The 7-methoxy group increases the lipophilicity of the compound, enhancing its partitioning into the cell membrane where it can access the local anesthetic binding site on the Nav channel.

Conclusion

The 2-chloro-7-methoxyquinoline-3-carboxylic acid scaffold is a powerful starting point for drug discovery. Through targeted SNAr reactions, researchers can synthesize derivatives with distinct bioactivity profiles, ranging from CK2 inhibition to Nav1.8 blockade. While current iterations exhibit micromolar potency, their structural flexibility allows for extensive SAR exploration compared to rigid standard alternatives.

References

  • PubChemLite: 2-chloro-7-methoxyquinoline-3-carboxylic acid. University of Luxembourg / PubChem. Available at:[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry. Available at:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]

  • Aromatic fused ring nav1.8 inhibitor, and use thereof (AU2023209523A1).Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Chloro-7-methoxyquinoline-3-carboxylic Acid

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a substituted quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-Chloro-7-methoxyquinoline-3-carboxylic acid, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. As with any specialized chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

This guide provides essential, immediate safety and logistical information for handling 2-Chloro-7-methoxyquinoline-3-carboxylic acid. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance.

Hazard Assessment: An Evidence-Based Approach

Key Structural Analogs and Their Known Hazards:

  • 2-Chloro-7-methoxy-quinoline-3-carbaldehyde: A closely related compound, it is classified as an irritant and is harmful if swallowed.

  • 2-Chloroquinoline-3-carboxylic acid: This analog is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1]

  • General Quinoline Derivatives: The broader class of quinoline compounds is frequently associated with skin and eye irritation.[2][3][4]

Based on this evidence, it is prudent to handle 2-Chloro-7-methoxyquinoline-3-carboxylic acid as a substance that is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Table 1: Hazard Profile of 2-Chloro-7-methoxyquinoline-3-carboxylic acid (Inferred)

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.Ingestion
Skin Irritation May cause irritation upon contact with skin.Dermal
Eye Irritation May cause serious eye irritation.Ocular
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 2-Chloro-7-methoxyquinoline-3-carboxylic acid. The following recommendations are based on the inferred hazard profile.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, tested according to EN 374.[3]To prevent skin contact and potential irritation.
Eye Protection Chemical safety goggles or a face shield.[5]To protect eyes from dust particles and splashes.
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To be used when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Chloro-7-methoxyquinoline-3-carboxylic acid will ensure a safe and efficient workflow.

Engineering Controls
  • Ventilation: Always handle the solid form of this compound within a certified chemical fume hood to minimize the risk of inhalation.[6] For solution-based work, a well-ventilated laboratory is essential.[7]

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in Table 2.

  • Weighing: If weighing the solid, perform this task inside a chemical fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After completion of the work, decontaminate the work area. Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.[3]

Storage

Store 2-Chloro-7-methoxyquinoline-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of waste 2-Chloro-7-methoxyquinoline-3-carboxylic acid and its solutions as hazardous chemical waste in accordance with local, state, and federal regulations.[9] The waste should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.

  • Consult your Institution's Environmental Health and Safety (EHS) Office: Always consult with your institution's EHS department for specific guidance on waste disposal procedures.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Solid Handling cluster_solution Solution Handling cluster_post Post-Handling start Start: Handling Task with 2-Chloro-7-methoxyquinoline-3-carboxylic acid assess_task Assess the Task: Solid or Solution? start->assess_task fume_hood Work in a Chemical Fume Hood assess_task->fume_hood Solid ventilation Work in a Well-Ventilated Area assess_task->ventilation Solution ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator (if outside hood) fume_hood->ppe_solid decontaminate Decontaminate Work Area ppe_solid->decontaminate ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat ventilation->ppe_solution ppe_solution->decontaminate dispose Dispose of Waste and Contaminated Materials Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Task wash_hands->end

Caption: PPE Selection and Handling Workflow for 2-Chloro-7-methoxyquinoline-3-carboxylic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][9]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with 2-Chloro-7-methoxyquinoline-3-carboxylic acid, fostering a secure environment for scientific discovery.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • S3-Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Kao Chemicals. (2024). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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